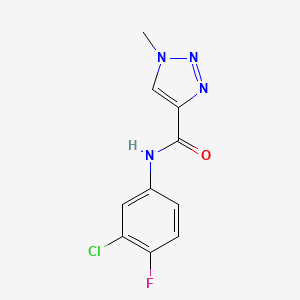
(E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound features a complex structure with multiple functional groups, including a cyano group, a naphthalene ring, a pyridine ring, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Enamide: The final step involves the formation of the enamide by reacting the intermediate with a cyano group and a naphthalene derivative under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
(E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄), resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic rings, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: Pd/C, LiAlH₄, NaBH₄
Substitution: NaOMe, NaOEt, Grignard reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.
科学研究应用
Chemistry
In chemistry, (E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of multiple aromatic rings and functional groups makes it a candidate for binding to various biological targets, including enzymes and receptors. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties and stability make it suitable for applications in electronic devices.
作用机制
The mechanism of action of (E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The cyano group and aromatic rings play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (E)-2-cyano-N-phenyl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide
- (E)-2-cyano-N-naphthalen-2-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide
- (E)-2-cyano-N-(2-methylphenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide
Uniqueness
Compared to similar compounds, (E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide stands out due to the presence of the naphthalene ring, which can enhance its electronic properties and binding interactions. This structural feature may contribute to its higher potency or selectivity in biological applications, making it a valuable compound for further research and development.
属性
IUPAC Name |
(E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4OS/c23-13-16(12-17-14-28-22(25-17)20-9-3-4-11-24-20)21(27)26-19-10-5-7-15-6-1-2-8-18(15)19/h1-12,14H,(H,26,27)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCFCTOTNZDYHS-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=CSC(=N3)C4=CC=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C/C3=CSC(=N3)C4=CC=CC=N4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2585423.png)
![tert-butyl 3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidine-1-carboxylate](/img/structure/B2585424.png)

![(E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide](/img/structure/B2585427.png)




![N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide](/img/structure/B2585435.png)



![(E)-N1-(pyridin-4-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2585445.png)
![methyl 3-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate](/img/structure/B2585446.png)
